molecular formula C10H8Br2O2 B8247941 1,1'-(2,5-Dibromo-1,4-phenylene)diethanone

1,1'-(2,5-Dibromo-1,4-phenylene)diethanone

Cat. No. B8247941
M. Wt: 319.98 g/mol
InChI Key: BYCHGOQCJHVYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-(2,5-Dibromo-1,4-phenylene)diethanone is a useful research compound. Its molecular formula is C10H8Br2O2 and its molecular weight is 319.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-(2,5-Dibromo-1,4-phenylene)diethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-(2,5-Dibromo-1,4-phenylene)diethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymerization

  • One-Pot Synthesis : Utilizing ultrasound irradiation, novel 1,1'-(5,5'-(1,4-phenylene)bis(3-aryl-1H-pyrazole-5,1(4H,5H)-diyl))diethanones have been synthesized. This method enhances the efficiency of synthesizing bis acetylated pyrazoles derivatives (Kanagarajan, Ezhilarasi, & Gopalakrishnan, 2011).
  • Polymer Development : This compound is used as an initiator in the ring-opening polymerization of ε-caprolactone, leading to the creation of poly(p-phenylene) graft copolymers (Yurteri, Cianga, Değirmenci, & Yagcı, 2004).

Antimicrobial Applications

Material Properties and Characterization

  • Thermal and Chemical Analysis : The compound has been used in the characterization of new polymers, examining their thermal behavior and solubility properties, which are crucial for their potential applications in various fields (Fujimoto, Hickner, Cornelius, & Loy, 2005).
  • Photoluminescence and Electronic Properties : Research on polymers containing 1,1'-(2,5-Dibromo-1,4-phenylene)diethanone has explored their photoluminescent properties, which can be utilized in electronic applications such as sensors and displays (Liu, Feng, Shi, Zhi, Tong, & Dong, 2012).

Additional Applications

properties

IUPAC Name

1-(4-acetyl-2,5-dibromophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2O2/c1-5(13)7-3-10(12)8(6(2)14)4-9(7)11/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCHGOQCJHVYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Br)C(=O)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-(2,5-Dibromo-1,4-phenylene)bis(ethan-1-one)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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